Cas no 1384433-76-4 (2-styrylazepane)

2-styrylazepane 化学的及び物理的性質
名前と識別子
-
- 2-styrylazepane
-
- インチ: 1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2
- InChIKey: DGEGHBUXYDGKJU-UHFFFAOYSA-N
- ほほえんだ: N1CCCCCC1C=CC1=CC=CC=C1
2-styrylazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B521730-10mg |
2-(2-phenylethenyl)azepane |
1384433-76-4 | 10mg |
$ 70.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301158-250mg |
2-(2-Phenylethenyl)azepane |
1384433-76-4 | 95% | 250mg |
¥9304 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15325-1G |
2-styrylazepane |
1384433-76-4 | 95% | 1g |
¥ 3,775.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15325-5G |
2-styrylazepane |
1384433-76-4 | 95% | 5g |
¥ 11,325.00 | 2023-04-04 | |
Enamine | EN300-104172-0.1g |
2-(2-phenylethenyl)azepane |
1384433-76-4 | 95% | 0.1g |
$301.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301158-1g |
2-(2-Phenylethenyl)azepane |
1384433-76-4 | 95% | 1g |
¥21943 | 2023-04-15 | |
Aaron | AR019ZRF-5g |
2-(2-phenylethenyl)azepane |
1384433-76-4 | 95% | 5g |
$3497.00 | 2023-12-16 | |
A2B Chem LLC | AV44767-2.5g |
2-(2-phenylethenyl)azepane |
1384433-76-4 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
Aaron | AR019ZRF-100mg |
2-(2-phenylethenyl)azepane |
1384433-76-4 | 95% | 100mg |
$439.00 | 2025-02-08 | |
Aaron | AR019ZRF-10g |
2-(2-phenylethenyl)azepane |
1384433-76-4 | 95% | 10g |
$5176.00 | 2023-12-16 |
2-styrylazepane 関連文献
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-styrylazepaneに関する追加情報
2-Styrylazepane: A Comprehensive Overview
The compound with CAS No 1384433-76-4, commonly referred to as 2-styrylazepane, has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of azepane, a seven-membered cyclic amine, with a styryl group attached at the 2-position. The styryl group consists of a vinyl group substituted with a phenyl ring, which imparts unique electronic and structural properties to the molecule. Recent studies have highlighted its potential applications in drug design, polymer chemistry, and optoelectronic materials.
2-Styrylazepane exhibits a fascinating combination of rigidity and flexibility due to its azepane ring system. The seven-membered ring provides a rigid framework, while the styryl substituent introduces conjugation and planarity. This balance of properties makes it an ideal candidate for studying molecular recognition and self-assembly processes. Researchers have explored its ability to form supramolecular structures, which could be harnessed for the development of advanced materials with tailored functionalities.
One of the most promising applications of 2-styrylazepane lies in its use as a building block for constructing π-conjugated systems. The styryl group's extended conjugation allows for efficient electron delocalization, making this compound suitable for applications in organic electronics. Recent advancements in this area have demonstrated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices. By incorporating 2-styrylazepane into polymer frameworks, scientists have achieved enhanced charge transport properties and improved device performance.
The synthesis of 2-styrylazepane has been optimized through various methodologies, including ring-closing metathesis and palladium-catalyzed coupling reactions. These methods enable the construction of the azepane ring with high efficiency and precision. Furthermore, the compound's reactivity has been studied in detail, revealing its propensity to undergo nucleophilic substitution and electrophilic addition reactions. These insights have facilitated its integration into more complex molecular architectures.
In terms of biological applications, 2-styrylazepane has shown potential as a scaffold for drug discovery. Its rigid structure and ability to form hydrogen bonds make it an attractive candidate for targeting specific protein pockets. Recent studies have explored its interactions with enzymes involved in metabolic pathways, suggesting its role as a lead compound for developing novel therapeutic agents.
Another intriguing aspect of 2-styrylazepane is its optical properties. The conjugated system within the molecule gives rise to strong absorption bands in the visible region, making it suitable for applications in nonlinear optics and optical sensing. Researchers have investigated its second-order nonlinear optical properties, which could be exploited for developing advanced optical devices.
From an environmental perspective, 2-styrylazepane demonstrates good stability under physiological conditions, making it a viable option for biomedical applications. Its biocompatibility has been assessed through in vitro studies, which indicate minimal cytotoxicity at concentrations relevant to drug delivery systems.
In conclusion, 2-styrylazepane (CAS No 1384433-76-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and functional properties continue to inspire innovative research directions. As advancements in synthetic methodologies and materials science progress, the potential of this compound to contribute to cutting-edge technologies remains immense.
1384433-76-4 (2-styrylazepane) 関連製品
- 2034331-31-0(1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione)
- 1781749-17-4(2-(Piperidin-4-yl)propan-1-amine)
- 1804471-37-1(5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole)
- 2193061-22-0(6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene)
- 2228548-02-3(2-(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)propanoic acid)
- 1416713-86-4(8-Chloroisoquinoline-3-carboxylic acid)
- 1089330-66-4(4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester)
- 1352503-80-0(3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde)
- 404929-68-6(6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline)
- 332382-04-4(<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e)
